Defactinib (also known as VS-6063) is an orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). FAK is a non-receptor tyrosine kinase that is a critical mediator of signaling from the extracellular matrix and growth factor receptors, playing a key role in cell survival, proliferation, migration, and adhesion. As FAK is frequently overexpressed in various solid tumors and is associated with tumor progression and drug resistance, Defactinib is primarily utilized in oncology research, particularly for studying combination therapies and overcoming resistance to standard-of-care agents.
Substituting Defactinib with other FAK inhibitors, such as first-generation compounds like PF-562271, is inadvisable due to significant differences in kinase selectivity profiles, pharmacokinetic properties, and demonstrated clinical-stage validation. While both compounds inhibit FAK, variations in off-target activities can introduce confounding variables, compromising experimental reproducibility. Furthermore, the specific salt form or crystalline structure of a compound dictates critical handling and formulation properties, including solubility and bioavailability, which are not guaranteed to be equivalent between different batches or suppliers of a generic substitute. For in vivo studies, Defactinib's established oral bioavailability and dosing schedules provide a reliable baseline that cannot be assumed for analogs without specific validation.
In a mouse xenograft model of HeyA8 ovarian cancer, combination therapy with Defactinib and paclitaxel resulted in a significantly greater reduction in tumor weight compared to paclitaxel monotherapy. The combination treatment achieved a 97.9% reduction in tumor weight, a notable improvement over the 87.4% reduction seen with paclitaxel alone. This demonstrates a synergistic anti-tumor effect, suggesting Defactinib can enhance the efficacy of a standard-of-care chemotherapeutic agent.
| Evidence Dimension | Tumor Weight Reduction (%) |
| Target Compound Data | 97.9% (Defactinib 25 mg/kg oral, twice daily + Paclitaxel 2.5 mg/kg IP, weekly) |
| Comparator Or Baseline | 87.4% (Paclitaxel 2.5 mg/kg IP, weekly, monotherapy) |
| Quantified Difference | 10.5 percentage point improvement in tumor weight reduction |
| Conditions | In vivo; HeyA8 ovarian cancer xenograft mouse model. |
For researchers planning in vivo combination studies, this evidence provides a quantitative rationale for selecting Defactinib to potentiate the effects of paclitaxel, potentially allowing for lower chemotherapeutic doses or overcoming resistance.
Defactinib is a highly potent, ATP-competitive inhibitor of both FAK and the related kinase Pyk2. In cell-free biochemical assays, Defactinib demonstrated identical IC50 values of 0.6 nM for both recombinant human FAK and Pyk2. This contrasts with the first-generation inhibitor PF-562271, which is approximately 10-fold less potent against Pyk2 (IC50 = 13 nM) than against FAK (IC50 = 1.5 nM). The balanced, sub-nanomolar dual inhibition by Defactinib is a key differentiator.
| Evidence Dimension | In Vitro Kinase Inhibition (IC50) |
| Target Compound Data | FAK: 0.6 nM; Pyk2: 0.6 nM |
| Comparator Or Baseline | PF-562271: FAK: 1.5 nM; Pyk2: 13 nM |
| Quantified Difference | 2.5x more potent against FAK and ~22x more potent against Pyk2 compared to PF-562271 |
| Conditions | Cell-free recombinant human kinase assays. |
This balanced dual potency is critical for experiments where the inhibition of both FAK and Pyk2 signaling is desired, ensuring consistent and potent target engagement across both kinases without the need for a second compound.
Defactinib (CAS 1073154-85-4) is a crystalline solid with established solubility characteristics critical for reproducible experimental setup. It is highly soluble in DMSO (≥160.2 mg/mL), but insoluble in water and ethanol. For aqueous buffer preparations required in cell culture, a common method involves first dissolving in DMSO to create a stock solution, which can then be diluted. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL. For in vivo oral dosing, established protocols use a homogeneous suspension in vehicles like CMC-Na. This contrasts with unspecified or variable properties of non-validated analogs.
| Evidence Dimension | Solubility |
| Target Compound Data | DMSO: ≥160.2 mg/mL; Water: Insoluble; Ethanol: Insoluble; 1:3 DMSO:PBS (pH 7.2): ~0.25 mg/mL |
| Comparator Or Baseline | Generic analogs or alternative salts with unverified solubility profiles. |
| Quantified Difference | Not applicable; provides a validated baseline for handling. |
| Conditions | Standard laboratory conditions (25°C). |
Procuring this specific compound provides access to a validated solubility and handling profile, reducing the risk of formulation errors, precipitation in assays, and inconsistent dosing that can arise from using materials with unknown physical properties.
Based on its demonstrated ability to synergistically enhance tumor weight reduction when combined with paclitaxel, Defactinib is the appropriate choice for preclinical animal studies aimed at reversing or preventing paclitaxel resistance in ovarian cancer xenografts.
For cellular or biochemical assays where the simultaneous and equally potent inhibition of both FAK and Pyk2 is necessary to dissect their overlapping or distinct roles in cell migration or survival, Defactinib's sub-nanomolar IC50 against both kinases makes it a more suitable tool than inhibitors with a biased selectivity profile.
When conducting high-throughput or long-term cell-based assays, the well-defined solubility profile of Defactinib in DMSO and aqueous co-solvent systems ensures consistent and reliable preparation of treatment media, minimizing the experimental variability that can result from compound precipitation or incomplete dissolution.